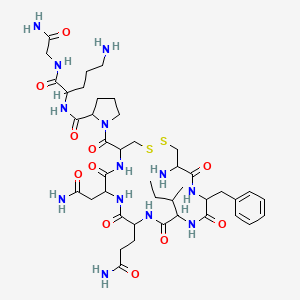
3-Benzylimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylimidazole-4-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a benzyl group at the 3-position and a nitrile group at the 4-position. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylimidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with a suitable nitrile precursor under mild conditions, often catalyzed by transition metals such as nickel . The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ZnFe2O4 nanoparticles have been explored for their efficiency in promoting the cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
3-Benzylimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Benzylimidazole-4-amine.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-Benzylimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzylimidazole-4-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares a similar imidazole core but with a fused benzene ring.
2-Benzylimidazole: Differently substituted imidazole with the benzyl group at the 2-position.
4-Benzylimidazole: Benzyl group at the 4-position instead of the 3-position
Uniqueness
3-Benzylimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and nitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C11H9N3 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3-benzylimidazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3/c12-6-11-7-13-9-14(11)8-10-4-2-1-3-5-10/h1-5,7,9H,8H2 |
InChI Key |
IQBAPOBQDAEYAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















